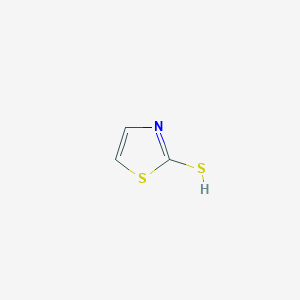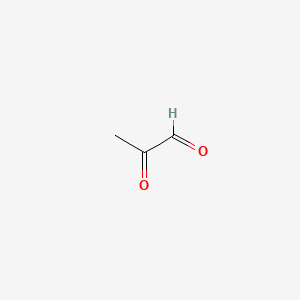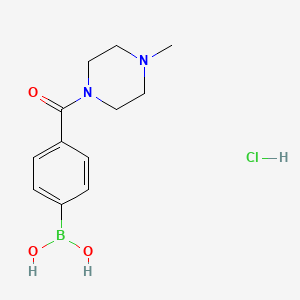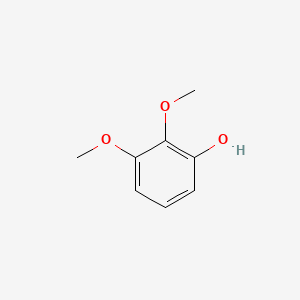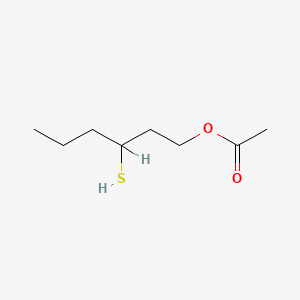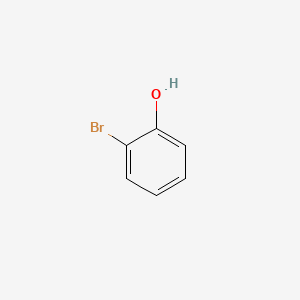
2-Bromophenol
Übersicht
Beschreibung
2-Bromophenol is an organic compound in which the C2 position of the benzene ring is replaced by a bromine . It is also known as o-bromophenol . It is used in organic synthesis to prepare anti-benzofurobenzofuran diimides and can also be used as a disinfectant .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Molecular Structure Analysis
The molecular formula of 2-Bromophenol is C6H5BrO . It consists of hydroxyl groups and bromine atoms bonded to a benzene ring .Chemical Reactions Analysis
The synthesis of 2-Bromophenol involves a novel bromination-dehydrobromination reaction . The reaction proceeds via both the bromide and dibromide, as these can be formed as a partially separable mixture in 72% yield by performing the reaction at a lower temperature to prevent HBr elimination .Physical And Chemical Properties Analysis
2-Bromophenol is a clear colorless to slightly yellow liquid . It has a melting point of 5°C, a boiling point of 195°C, and a density of 1.492 g/mL at 25°C . It is soluble in chloroform and ether .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
2-Bromophenol has been investigated for its inhibitory effects on metabolic enzymes. Notably, it has shown promising activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes . These enzymes play crucial roles in various physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease (AD). Further pharmacological studies are needed to explore its potential as a therapeutic agent.
Disinfection Byproduct Research
2-Bromophenol is a disinfection byproduct found in chlorinated pool water . Understanding its formation and behavior is essential for water quality management and public health.
Photodegradation Studies
Researchers have used 2-bromophenol to study its photodegradation behavior using UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) . Investigating its degradation pathways and kinetics can inform environmental remediation strategies.
Synthesis of Novel Compounds
The synthesis of novel bromophenol derivatives has been explored. For instance, alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes . These compounds can serve as building blocks for multifunctional materials and drug development.
Anticancer Research
Bromophenol derivatives containing indolin-2-one moieties have been designed and evaluated for their anticancer activities against various cancer cell lines . Investigating their mechanisms of action and potential as chemotherapeutic agents is an ongoing area of research.
Industrial Applications
2-Bromophenol finds applications in pharmaceuticals, agrochemicals, and research and development . Its unique reactivity due to the bromine atom makes it valuable for diverse chemical processes.
Wirkmechanismus
Target of Action
2-Bromophenol, an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring , is known to interact with the Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis, providing the sole de novo source of dTMP for DNA biosynthesis .
Mode of Action
It is known that it interacts with its target, thymidylate synthase, which could potentially influence the dna synthesis process .
Biochemical Pathways
Given its interaction with thymidylate synthase, it may influence the dna synthesis pathway
Pharmacokinetics
It is known that the compound has a molecular weight of 17301 g/mol . More research is needed to fully understand the pharmacokinetics of 2-Bromophenol.
Result of Action
Given its interaction with thymidylate synthase, it may have an impact on dna synthesis
Action Environment
It is known that bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that environmental factors may play a role in the distribution and bioavailability of 2-Bromophenol.
Safety and Hazards
2-Bromophenol is flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment .
Zukünftige Richtungen
While specific future directions for 2-Bromophenol are not detailed in the search results, there are health concerns related to bromophenols in general. Studies have shown that bromophenols derived from brominated flame retardants in human environments are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .
Eigenschaften
IUPAC Name |
2-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKRMSMGWJZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052641 | |
| Record name | 2-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |
| Record name | o-Bromophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Bromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
194.5 °C | |
| Record name | o-Bromophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
107.6 °F (42 °C) closed cup | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4924 g/cu cm at 20 °C | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | o-Bromophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Bromophenol | |
Color/Form |
Yellow to red oily liquid | |
CAS RN |
95-56-7, 32762-51-9 | |
| Record name | 2-Bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Bromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Bromophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMOPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BROMOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Bromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5.6 °C | |
| Record name | o-Bromophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Bromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms degrade 2-bromophenol in anaerobic environments?
A1: Yes, studies have demonstrated the anaerobic biodegradation of 2-bromophenol by microorganisms enriched from marine and estuarine sediments. [] These microorganisms can utilize 2-bromophenol as an electron acceptor in the presence of electron donors like acetate and hydrogen. [] The process often involves the initial reductive dehalogenation of 2-bromophenol to phenol, followed by further phenol degradation. [] This degradation has been observed under iron-reducing, sulfidogenic, and methanogenic conditions. []
Q2: Which environmental conditions favor faster 2-bromophenol debromination rates?
A2: Research indicates that debromination rates for 2-bromophenol are faster under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. []
Q3: What are the main sources of 2-bromophenol in the environment?
A3: 2-Bromophenol can be released into the environment through various pathways. It's a known metabolite of bromobenzene, a compound used in industrial applications. [] Additionally, 2-bromophenol can be generated during the thermal degradation of brominated flame retardants, often found in electronic waste and plastics. [, , , ] The presence of both brominated flame retardants and polyvinyl chlorides in materials subjected to high temperatures, like in house fires or waste incineration, can lead to the formation of mixed halogenated dibenzo-p-dioxins and furans, including 2-bromophenol. []
Q4: Does the presence of other halophenols influence the formation of brominated dibenzo-p-dioxins and furans from 2-bromophenol?
A4: Yes, research has shown that the co-pyrolysis of 2-bromophenol with 2-chlorophenol leads to the formation of mixed halogenated dibenzo-p-dioxins and furans. [] Interestingly, the presence of bromine in the system increased the yield of dibenzo-p-dioxin compared to the pyrolysis of pure 2-chlorophenol, likely due to the easier elimination of bromine atoms. []
Q5: Do brown algae contribute to the presence of bromophenols in the marine environment?
A5: Yes, brown algae are known to be significant producers of bromophenols, including 2-bromophenol, in the marine environment. [] Studies have found varying concentrations of bromophenols in different brown algae species across different seasons. [] This finding highlights the potential role of algae in the natural bromine cycle within marine ecosystems.
Q6: What is the molecular formula and weight of 2-bromophenol?
A6: The molecular formula for 2-bromophenol is C6H5BrO, and its molecular weight is 173.01 g/mol.
Q7: How does 2-bromophenol react under high-temperature pyrolysis?
A7: Pyrolysis of 2-bromophenol at high temperatures (300-1000°C) leads to the formation of various products, with dibenzo-p-dioxin being the major one. [] This is in contrast to 2-chlorophenol pyrolysis, where naphthalene is the primary product. [] The formation of dibenzo-p-dioxin from 2-bromophenol is attributed to radical-radical reactions involving the 2-bromophenoxyl radical. []
Q8: How does the presence of an oxidizing environment influence the thermal degradation of 2-bromophenol?
A8: Under oxidative conditions, the thermal degradation of 2-bromophenol yields a different product distribution compared to pyrolysis. [] While dibenzo-p-dioxin remains a significant product, 4,6-dibromodibenzofuran is also produced in considerable amounts. [] This difference is attributed to the prevalence of hydroxyl radicals in oxidative environments, which promote hydrogen-abstraction reactions leading to 4,6-dibromodibenzofuran formation. []
Q9: Can 2-bromophenol be used in organic synthesis?
A9: Yes, 2-bromophenol serves as a versatile building block in organic synthesis. For example, it can be employed in palladium-catalyzed carbonylation reactions with epoxides to synthesize 2,3-dihydrobenzodioxepinones regioselectively. [] Additionally, it can participate in copper-catalyzed tandem C-H functionalization reactions with 1H-benzimidazole to construct benzimidazole-fused dihydrobenzoxazoles. []
Q10: How can bromophenols like 2-bromophenol be analyzed in complex matrices like seafood?
A10: Capillary zone electrophoresis (CZE) presents a viable method for the simultaneous analysis of bromophenols, including 2-bromophenol, in complex matrices like seafood. [] This technique offers a rapid and efficient separation of different bromophenols, enabling their quantification even at trace levels. []
Q11: Are there any methods for simultaneously analyzing haloanisoles and halophenols, including 2-bromophenol, in water?
A11: Yes, a technique combining in situ acylation with solid-phase microextraction coupled with gas chromatography and mass spectrometry has been developed for the simultaneous determination of haloanisoles and halophenols, including 2-bromophenol, in water. [] This method demonstrates good sensitivity, linearity, and repeatability, making it suitable for monitoring these compounds in environmental water samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





